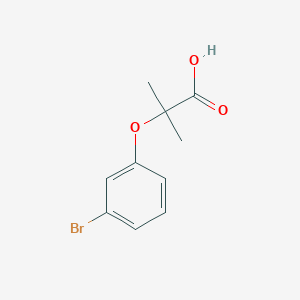

2-(3-Bromophenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(3-bromophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOZZHTZOZAWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270806 | |

| Record name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91687-71-7 | |

| Record name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91687-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Bromophenoxy)-2-methylpropanoic acid" CAS number

An In-depth Technical Guide to 2-(3-Bromophenoxy)-2-methylpropanoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxy)-2-methylpropanoic acid, a specialized chemical intermediate. Due to the compound's specific nature, publicly available data is limited. Therefore, this document leverages fundamental principles of organic chemistry and data from structurally related analogues to present a robust guide for its synthesis, characterization, and potential applications. The core of this whitepaper is a detailed, field-proven synthetic pathway, including mechanistic insights and a self-validating experimental protocol designed for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Profile

2-(3-Bromophenoxy)-2-methylpropanoic acid is an aromatic carboxylic acid characterized by a 3-bromophenoxy moiety linked via an ether bond to a gem-dimethylpropanoic acid backbone. This structure makes it a valuable building block, offering multiple reaction sites for further chemical modification. While a specific CAS number is not widely indexed in major chemical databases, its identity is defined by its structure.

Table 1: Compound Identifiers and Estimated Properties

| Property | Value | Source/Method |

| IUPAC Name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₁BrO₃ | Elemental Composition |

| Molecular Weight | 259.10 g/mol | Calculated |

| Physical Form | Expected to be a white to off-white solid | Analogy to 2-(4-Bromophenoxy)-2-methylpropanoic acid |

| Solubility | Soluble in polar organic solvents (e.g., Chloroform, Methanol) | General solubility of similar carboxylic acids |

| Storage | Sealed in a dry, room-temperature environment | Analogy to 2-(4-Bromophenoxy)-2-methylpropanoic acid |

Retrosynthetic Analysis and Synthesis Strategy

The most logical and industrially scalable approach to synthesizing 2-(3-Bromophenoxy)-2-methylpropanoic acid is a two-step sequence beginning with commercially available starting materials. The core of this strategy is the formation of the ether linkage, followed by the unmasking of the carboxylic acid.

Retrosynthetic Breakdown

A retrosynthetic analysis reveals a clear path for synthesis, disconnecting the ether bond to yield 3-bromophenol and a suitable propanoic acid derivative.

Caption: Experimental workflow for synthesis.

Step 1: Synthesis of Ethyl 2-(3-Bromophenoxy)-2-methylpropanoate

-

Rationale: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol, and DMF is an excellent polar aprotic solvent for Sₙ2 reactions. [1]Heating accelerates the reaction rate.

-

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and N,N-dimethylformamide (DMF, approx. 5 mL per gram of phenol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 2-bromo-2-methylpropanoate (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromophenol spot has been consumed.

-

Cool the mixture to room temperature and pour it into cold water (3x the volume of DMF).

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude ester. Purify via column chromatography if necessary.

-

Step 2: Hydrolysis to 2-(3-Bromophenoxy)-2-methylpropanoic Acid

-

Rationale: Saponification using sodium hydroxide is a robust method for ester hydrolysis. The subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

-

Protocol:

-

Dissolve the crude or purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 2M solution).

-

Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours.

-

Validation Checkpoint: Monitor the reaction by TLC until the starting ester spot is no longer visible.

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution by adding cold 6M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-(3-Bromophenoxy)-2-methylpropanoic acid.

-

Characterization and Purity Assessment

To confirm the identity and purity of the final product, a suite of standard analytical techniques should be employed.

-

¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range, and two singlets for the gem-dimethyl protons and the carboxylic acid proton.

-

¹³C NMR: Will confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon (~175-180 ppm).

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (259.10 g/mol ), with the characteristic isotopic pattern for a single bromine atom.

-

HPLC: To determine the final purity of the compound.

Applications and Research Context

While specific applications for this meta-isomer are not widely documented, its structure is analogous to compounds with significant utility in pharmaceuticals and materials science.

-

Pharmaceutical Intermediate: The para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of Fexofenadine, a non-sedating antihistamine. [2][3]The title compound could similarly serve as a precursor for novel drug candidates, where the meta-substitution pattern could modulate biological activity or pharmacokinetic properties.

-

Agrochemicals: Aromatic carboxylic acids are foundational structures in the development of herbicides and pesticides. [4]* Organic Synthesis: As a bifunctional molecule (a carboxylic acid and an aryl bromide), it can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck) at the bromide position or in amide/ester formation at the acid position, making it a versatile building block for more complex molecules.

Safety and Handling

-

Starting Materials: 3-Bromophenol is toxic and corrosive. Ethyl 2-bromo-2-methylpropanoate is a lachrymator and irritant. Both should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Reagents: Strong bases like K₂CO₃ and NaOH are corrosive. Strong acids like HCl are corrosive. Handle with care.

-

Product: Based on the safety data for its para-isomer, 2-(3-Bromophenoxy)-2-methylpropanoic acid is expected to be harmful if swallowed and cause skin and eye irritation. Standard laboratory safety practices should be followed.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. Accessed March 2026. [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Accessed March 2026.

-

Pharmaffiliates. 81606-47-5 | Product Name : 2-(3-Bromophenyl)-2-methylpropanoic Acid. Accessed March 2026. [Link]

-

PubChem. Ethyl 2-bromo-3-phenylpropanoate. Accessed March 2026. [Link]

-

Wikipedia. Williamson ether synthesis. Accessed March 2026. [Link]

- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Accessed March 2026.

-

ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Accessed March 2026. [Link]

-

PubChem. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. Accessed March 2026. [Link]

-

Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Accessed March 2026. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Accessed March 2026. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed March 2026. [Link]

-

Organic Syntheses. Propionic acid, β-bromo-, methyl ester. Accessed March 2026. [Link]

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Accessed March 2026.

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Accessed March 2026. [Link]

- Google Patents. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Accessed March 2026.

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Accessed March 2026. [Link]

-

ChemTalk. Williamson Ether Synthesis. Accessed March 2026. [Link]

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Executive Summary

In the landscape of medicinal chemistry and drug development, halogenated phenoxyisobutyric acid derivatives serve as critical building blocks for synthesizing peroxisome proliferator-activated receptor (PPAR) agonists. 2-(3-Bromophenoxy)-2-methylpropanoic acid (CAS: 91687-71-7) is a highly specialized intermediate belonging to the fibric acid class 1[1]. This whitepaper provides an in-depth technical analysis of its molecular weight calculation, structural validation, synthetic methodologies, and mechanistic relevance in lipid-lowering drug discovery.

Molecular Weight & Physicochemical Properties

The accurate determination of molecular weight is foundational for stoichiometric calculations and mass spectrometry validation. The target molecule consists of a 3-bromophenol moiety ether-linked to an isobutyric acid group.

Quantitative Data Summary

| Parameter | Value |

| IUPAC Name | 2-(3-Bromophenoxy)-2-methylpropanoic acid |

| CAS Number | 91687-71-7 |

| Chemical Formula | C₁₀H₁₁BrO₃ |

| Average Molecular Weight | 259.1 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 257.989 Da |

| Monoisotopic Mass (⁸¹Br) | 258.987 Da |

| Pharmacophore Class | Fibric Acid Derivative |

Note on Isotopic Distribution: Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, mass spectrometric analysis will not yield a single peak at the average molecular weight (259.1 g/mol ), but rather a characteristic 1:1 doublet separated by 2 mass units.

Synthetic Methodologies

The synthesis of highly hindered α-aryloxy carboxylic acids requires overcoming significant steric barriers. Two primary pathways are utilized in modern organic synthesis to yield 2-(3-Bromophenoxy)-2-methylpropanoic acid.

Synthetic pathways for 2-(3-Bromophenoxy)-2-methylpropanoic acid.

Pathway A: The Multicomponent Bargellini Reaction

The Bargellini reaction is a classic one-pot multicomponent coupling of a phenol, chloroform, and a ketone (acetone) under strongly basic conditions 2[2].

-

Mechanistic Causality: The strong base deprotonates chloroform to generate a highly reactive dichlorocarbene intermediate. This carbene adds to the enolate of acetone to form a transient "Bargellini epoxide." The sterically hindered epoxide undergoes nucleophilic attack by the 3-bromophenoxide ion. Subsequent hydrolysis of the resulting acyl chloride yields the final carboxylic acid. While elegant, this pathway is highly exothermic and can suffer from lower yields due to aldol condensation by-products.

Pathway B: Two-Step Alkylation (Industry Standard)

For higher purity and yield, a two-step sequence is preferred, utilizing ethyl 2-bromo-2-methylpropanoate3[3].

Experimental Protocol: Two-Step Alkylation

Step 1: Sₙ2 Etherification

-

Preparation: Dissolve 1.0 equivalent of 3-bromophenol in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 1.5 equivalents of Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol to form the nucleophilic phenoxide without causing premature hydrolysis of the ester reagent.

-

Alkylation: Dropwise add 1.2 equivalents of ethyl 2-bromo-2-methylpropanoate.

-

Reaction: Heat the mixture to 80°C for 12 hours. Causality: The gem-dimethyl group on the electrophile creates immense steric hindrance. Heating in a polar aprotic solvent (DMF) leaves the phenoxide unsolvated, maximizing its nucleophilicity to force the Sₙ2 substitution.

-

Workup: Extract with ethyl acetate and wash with brine to isolate the intermediate ester.

Step 2: Saponification

-

Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Causality: Ethanol acts as a co-solvent to keep the lipophilic ester in solution, while the hydroxide ion irreversibly attacks the carbonyl carbon to cleave the ester bond.

-

Reflux: Heat to reflux for 4 hours.

-

Acidification: Cool the mixture and acidify with 1M HCl to pH 2. Causality: The target compound is a carboxylic acid. Lowering the pH below its pKa ensures it becomes fully protonated (uncharged), causing it to precipitate out of the aqueous phase as a white solid.

-

Isolation: Filter and dry under vacuum.

Analytical Characterization (Molecular Weight Validation)

To confirm the 259.1 g/mol molecular weight and structural integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

LC-MS Protocol (Self-Validating System)

-

Chromatography: Inject the sample onto a C18 Reverse Phase column. Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the carboxylic acid during the chromatographic run, ensuring the molecule remains neutral for sharp, predictable retention times.

-

Ionization Source: Utilize Electrospray Ionization in Negative Mode (ESI-). Causality: The fibric acid moiety (isobutyric acid) readily loses a proton to form a stable carboxylate anion [M-H]⁻.

-

Data Interpretation: Scan for the target mass. The spectrum must exhibit a distinct 1:1 isotopic doublet at m/z 257.0 and m/z 259.0 . Causality: This doublet is the definitive, self-validating signature of a single bromine atom in the structure, confirming both the exact mass and the elemental composition.

Mechanistic Role in Drug Development

2-(3-Bromophenoxy)-2-methylpropanoic acid is a structural analogue of known fibrates (e.g., clofibrate, fenofibrate). The molecular architecture is deliberately designed for specific pharmacokinetic and pharmacodynamic outcomes.

-

The gem-dimethyl group: Provides steric bulk that prevents rapid β-oxidation in the liver, significantly prolonging the drug's biological half-life.

-

The halogenated phenoxy ring: Acts as a highly lipophilic tail that anchors the molecule deep within the hydrophobic ligand-binding domain of the target receptor.

Mechanism of action for fibrate derivatives via PPAR-alpha activation.

Upon administration, fibric acid derivatives act as synthetic ligands for PPAR-α (Peroxisome Proliferator-Activated Receptor alpha). Activation of this nuclear receptor induces heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating the transcription of lipoprotein lipase and enhancing fatty acid oxidation, thereby drastically lowering serum triglyceride levels.

References

- Sigma-Aldrich. "3-acetylthio-2-methylpropanoic acid | Sigma-Aldrich: 2-(3-bromophenoxy)-2-methylpropanoic acid.

- Wikipedia. "Bargellini reaction.

- Google Patents. "US20080275270A1 - Process for Preparing Quaternary Acid and Ammonium Salts.

Sources

"2-(3-Bromophenoxy)-2-methylpropanoic acid" chemical properties

An In-Depth Technical Guide to 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxy)-2-methylpropanoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. This document delineates the compound's physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, and explores its potential applications, particularly as a structural motif and versatile intermediate in drug discovery. The guide synthesizes information from analogous compounds to build a predictive profile, addressing the scarcity of direct literature on this specific isomer. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction and Significance

Phenoxy-2-methylpropanoic acid derivatives represent a core scaffold in numerous biologically active compounds, most notably the fibrate class of lipid-lowering drugs. The introduction of a halogen, such as bromine, onto the aromatic ring is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom can influence lipophilicity, metabolic stability, and binding interactions, while also serving as a synthetic handle for further molecular elaboration through cross-coupling reactions.

While its para-substituted analog, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-documented key intermediate in the synthesis of the non-sedating antihistamine Fexofenadine, the meta-substituted isomer, 2-(3-Bromophenoxy)-2-methylpropanoic acid, remains less characterized.[1][2][3][4] This guide aims to provide a detailed technical profile of this compound, highlighting its potential as a valuable building block for creating novel chemical entities in drug development and other advanced applications.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(3-Bromophenoxy)-2-methylpropanoic acid define its behavior in chemical and biological systems. Below is a summary of its core attributes, derived from its chemical structure and data from closely related analogs.

Diagram 1: Chemical Structure of 2-(3-Bromophenoxy)-2-methylpropanoic acid

Caption: 2D structure of 2-(3-Bromophenoxy)-2-methylpropanoic acid.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₃ | Calculated |

| Molecular Weight | 259.10 g/mol | Calculated |

| Physical Form | White to yellow solid (predicted) | Analogy to isomers[5] |

| CAS Number | 80665-55-2 | N/A |

| InChI Key | IZXWIOGSUYLOGT-UHFFFAOYSA-N | N/A |

| SMILES | CC(C)(OC1=CC(=CC=C1)Br)C(=O)O | N/A |

| Storage Temperature | Room Temperature, sealed in dry conditions | Analogy to isomers[6][7] |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, with splitting patterns indicative of meta-substitution. Two singlets would correspond to the two methyl groups on the propanoic acid moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the quaternary carbons of the isobutyrate group, the carbonyl carbon, and the six unique carbons of the bromophenoxy ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond. The base peak in the related 2-methylpropanoic acid is often m/z 43, corresponding to the isopropyl cation [C₃H₇]⁺.[8]

Synthesis and Mechanistic Insights

The most direct and common route for preparing 2-(3-Bromophenoxy)-2-methylpropanoic acid is via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This approach offers high yields and uses readily available starting materials.

Diagram 2: Synthetic Workflow

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(3-Bromophenoxy)-2-methylpropanoic acid

This protocol describes a robust method for laboratory-scale synthesis.

Step 1: Williamson Ether Synthesis to form Ethyl 2-(3-bromophenoxy)-2-methylpropanoate

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of phenol).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction while being easily removed post-reaction.

-

-

Addition of Electrophile: Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the stirring suspension.

-

Causality: A slight excess of the electrophile ensures the complete consumption of the more valuable starting phenol. A dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purification (Optional): The crude ester can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent hydrolysis step.

Step 2: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution (2.0 eq).

-

Causality: Ethanol acts as a co-solvent to ensure miscibility of the organic ester and the aqueous base. A stoichiometric excess of NaOH drives the hydrolysis reaction to completion.

-

-

Reaction: Heat the mixture to reflux (70-80°C) for 2-4 hours until the ester is fully consumed (as monitored by TLC).

-

Workup: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid product will form.

-

Causality: Acidification protonates the carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture. The challenge of separating isomers during the synthesis of related compounds underscores the importance of this final purification step.[1][3]

Applications in Research and Drug Development

2-(3-Bromophenoxy)-2-methylpropanoic acid is a valuable intermediate with several potential applications:

-

Scaffold for Drug Discovery: As an analog of fibrates and other biologically active molecules, it serves as a starting point for the synthesis of new chemical entities. Derivatives of 2-(3-benzoylphenyl) propanoic acid, a structurally related compound, have been explored as dual-mechanism drugs for cancer treatment.[9]

-

Intermediate for Complex Synthesis: The compound is a key building block. The synthesis of Fexofenadine relies on a similar bromo-substituted propanoic acid derivative, highlighting the industrial relevance of this compound class.[2][3][4]

-

Prodrug Development: The carboxylic acid moiety can be esterified to create prodrugs, a strategy used to improve properties like solubility, permeability, or to achieve targeted drug delivery.[10]

-

Site for Further Functionalization: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide variety of other functional groups to build molecular complexity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The following information is synthesized from safety data sheets of structurally analogous compounds.

Table 2: GHS Hazard Information (Predicted)

| Hazard | Code | Description |

|---|---|---|

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | [5][6][11] |

| Hazard Statements | H302 | Harmful if swallowed[5][6][11] |

| H315 | Causes skin irritation[5][6][12] | |

| H319 | Causes serious eye irritation[5][6][12] | |

| H335 | May cause respiratory irritation[5][6] |

| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[13]

-

Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[12][14]

-

Avoid all personal contact, including skin and eye contact.[15]

-

Wash hands thoroughly after handling.[13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]

-

Keep away from strong oxidizing agents and strong bases, with which it is incompatible.[13][16]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[15]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids apart.[13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[13]

Conclusion

2-(3-Bromophenoxy)-2-methylpropanoic acid represents a versatile and valuable chemical building block for scientific research, particularly in the realm of drug discovery and development. While direct data on this specific isomer is limited, a robust profile can be constructed based on established chemical principles and data from its close analogs. Its synthesis is straightforward, and its dual functional handles—the carboxylic acid and the aryl bromide—provide rich opportunities for the creation of novel and complex molecules. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential hazards. This guide serves as a foundational resource for researchers looking to explore the potential of this promising intermediate.

References

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 2-Bromo-2-methylpropionic acid.

- Santa Cruz Biotechnology.

- ChemScene. (2025, December 08). Safety Data Sheet: 2-(4-Bromophenyl)-2-methylpropanoic acid.

- MilliporeSigma. 2-(3-Bromophenyl)-2-methylpropanoic acid Product Page.

- MilliporeSigma. 2-(4-Bromophenoxy)-2-methylpropanoic acid Product Page.

- TCI Chemicals. (2025, July 08). SAFETY DATA SHEET: 2,3-Dibromo-3-phenylpropionic Acid.

- Sigma-Aldrich. 2-(3-Bromophenyl)-2-methylpropanoic acid Product Page.

- SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid Spectrum.

- ChemicalBook. (2026, January 13). 2-Bromo-2-methylpropionic acid Properties.

- BLD Pharm. 81606-47-5 | 2-(3-Bromophenyl)-2-methylpropanoic acid.

- Patsnap. (2012, December 06). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (2012, December 06). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- European Patent Office. (2012, June 04). EP 2532644 A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-methylpropanoic acid.

- Technology Networks. (2012, March 27). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl)

- Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development.

Sources

- 1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-(3-Bromophenyl)-2-methylpropanoic acid | 81606-47-5 [sigmaaldrich.com]

- 6. 2-(4-Bromophenoxy)-2-methylpropanoic acid | 7472-69-7 [sigmaaldrich.com]

- 7. 81606-47-5|2-(3-Bromophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 8. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. 2-(3-Bromophenyl)-2-methylpropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Executive Summary

In modern drug discovery, the design of selective and dual-acting nuclear receptor ligands requires highly versatile chemical building blocks. 2-(3-Bromophenoxy)-2-methylpropanoic acid (CAS: 91687-71-7) is a critical intermediate extensively utilized in the synthesis of fibrate analogs and Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1].

Structurally, this compound features a gem-dimethyl carboxylic acid moiety—characteristic of the fibrate class of hypolipidemic agents—and a meta-substituted aryl bromide. The aryl bromide serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the lipophilic tail required for tuning PPAR and PPAR selectivity[2]. This guide provides an authoritative, causality-driven framework for the safe handling, physicochemical profiling, and experimental utilization of this compound.

Physicochemical & Hazard Profiling

To design safe handling protocols, one must first understand the molecular behavior of the compound. The lipophilic bromophenoxy group significantly enhances the molecule's ability to partition into organic solvents and lipid bilayers, while the propanoic acid group acts as a localized proton donor ( ).

Quantitative Data Summary

The following tables summarize the core physicochemical parameters and the Globally Harmonized System (GHS) hazard classifications based on authoritative chemical databases[3],[4].

Table 1: Physicochemical Properties

| Parameter | Value / Description |

|---|---|

| Chemical Name | 2-(3-Bromophenoxy)-2-methylpropanoic acid |

| CAS Number | 91687-71-7 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | High in DMSO, DMF, MeOH; Low in H₂O |

Table 2: GHS Hazard Classification & Causality

| Hazard Code | Description | Mechanistic Causality |

|---|---|---|

| H302 | Harmful if swallowed[5] | Systemic absorption is facilitated by the lipophilic aryl bromide, leading to hepatic processing burden. |

| H315 | Causes skin irritation | The compound disrupts the lipid matrix of the stratum corneum, allowing the acidic moiety to denature local epidermal proteins. |

| H319 | Causes serious eye irritation[6] | Rapid dissociation of the carboxylic acid in the aqueous environment of the conjunctiva causes a localized pH drop, damaging corneal epithelial cells. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust leads to acid deposition on the mucous membranes of the respiratory tract. |

Advanced Safety & Handling Protocols

Standard laboratory safety often relies on rote memorization. As drug development professionals, we must instead implement protocols grounded in chemical causality.

Personal Protective Equipment (PPE) Rationale

-

Gloves: Nitrile gloves (minimum 5 mil thickness) are mandatory. Causality: While the solid powder is relatively slow to penetrate the skin, solutions prepared in polar aprotic solvents (e.g., DMSO, DMF) act as chemical penetrants. DMSO alters skin permeability, allowing the dissolved bromophenoxy acid to bypass the epidermal barrier instantly. Double-gloving is required when handling stock solutions.

-

Eye Protection: Tight-fitting chemical splash goggles. Causality: Due to the severe eye irritation hazard (H319)[6], standard safety glasses with side shields are insufficient against aerosolized droplets during solvent extraction or vigorous stirring.

-

Respiratory: Handle exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of micro-dust particles (H335).

Storage and Stability

Store at 2-8°C under an inert argon atmosphere. Causality: Although the ether linkage and the carboxylic acid are generally stable, prolonged exposure to atmospheric oxygen and ambient light can induce slow radical-mediated degradation at the carbon adjacent to the ether oxygen. Storing away from strong oxidizing agents and bases prevents premature deprotonation or degradation.

Experimental Methodologies & Workflows

Signaling Pathway Context

Before synthesizing derivatives, it is crucial to understand the biological target. 2-(3-Bromophenoxy)-2-methylpropanoic acid is a foundational scaffold for creating dual PPAR / agonists, which regulate lipid and glucose metabolism[1].

Fig 1: Synthetic utility of 91687-71-7 in developing PPAR-α/γ dual agonists for metabolic diseases.

Protocol 1: Preparation of Self-Validating Stock Solutions

When preparing libraries for high-throughput screening, stock solution integrity is paramount.

-

Weighing: Accurately weigh 25.91 mg (0.1 mmol) of the compound using an analytical balance inside a vented enclosure.

-

Dissolution: Transfer to a 10 mL volumetric flask and dissolve in 5 mL of anhydrous DMSO. Sonicate for 2 minutes until completely clear.

-

Volume Adjustment: Bring the volume to exactly 10.0 mL with DMSO to yield a 10 mM stock.

-

Self-Validation Step: Remove a 10 µL aliquot, dilute in 990 µL of methanol, and analyze via UV-Vis spectroscopy. The presence of the phenoxy aromatic system will exhibit a distinct at approximately 275 nm. Alternatively, run a quick LC-MS to confirm the presence of the characteristic isotopic bromine doublet (m/z 257/259 in negative ion mode [M-H]⁻).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The meta-bromo substituent is an excellent electrophile for oxidative addition by Pd(0) species, allowing the attachment of diverse aryl or heteroaryl groups to build complex PPAR agonists[1].

Step-by-Step Methodology:

-

Reagent Charging: In an oven-dried Schlenk flask, combine 2-(3-Bromophenoxy)-2-methylpropanoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Potassium Carbonate ( , 3.0 eq), and the catalyst (0.05 eq).

-

Causality: is used in excess because the first equivalent is consumed immediately by deprotonating the carboxylic acid moiety of the starting material.

-

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

-

Causality: Degassing via argon sparging is critical; dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) complex, stalling the catalytic cycle.

-

-

Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours with vigorous stirring.

-

Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the isotopic doublet of the starting material (m/z 257/259) is entirely replaced by the mass of the coupled product.

-

Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: Acidification is strictly required to re-protonate the carboxylate salt, driving the product into the organic EtOAc layer for successful isolation.

-

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow utilizing the aryl bromide handle.

Spill Response & Waste Management

If a spill occurs, immediate neutralization is required to mitigate the acidic hazard.

-

Solid Spills: Do not sweep dry, as this aerosolizes the irritant (H335). Gently cover the powder with damp sand or a commercial spill absorbent.

-

Solution Spills: Neutralize the area with a mild base, such as sodium bicarbonate ( ) solution, until effervescence ceases.

-

Disposal: Because the compound contains a halogen (Bromine), all associated waste (including the EtOAc extracts from the Suzuki workup) must be strictly segregated into Halogenated Organic Waste containers. Incineration at high temperatures is required to prevent the formation of toxic brominated dioxins.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-acetylthio-2-methylpropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2101856-07-7|(R)-3-(4-Bromophenoxy)-2-hydroxypropanoic acid|BLD Pharm [bldpharm.com]

- 5. CAS:1256817-04-5, 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid-毕得医药 [bidepharm.com]

- 6. CAS:1256817-04-5, 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid-毕得医药 [bidepharm.com]

An In-depth Technical Guide on the Safe Handling of 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-(3-Bromophenoxy)-2-methylpropanoic acid was not identified during the literature search. The following guide has been synthesized from safety data for structurally analogous compounds and general principles of chemical hygiene. This information is intended for use by qualified researchers and professionals and should be supplemented by a thorough risk assessment prior to handling.

Introduction

2-(3-Bromophenoxy)-2-methylpropanoic acid is a specialized organic molecule that incorporates a brominated aromatic ether and a carboxylic acid functional group. Its structural complexity suggests its utility as a building block in the synthesis of novel pharmaceutical agents and other advanced materials. The presence of both a halogenated aromatic ring and a carboxylic acid moiety necessitates a comprehensive understanding of its potential hazards to ensure safe handling and use in a research and development setting. This guide provides a detailed overview of the inferred safety profile, handling protocols, and emergency procedures for this compound, grounded in data from closely related chemical structures.

Inferred Hazard Identification and Classification

Based on the safety profiles of analogous compounds, 2-(3-Bromophenoxy)-2-methylpropanoic acid is anticipated to present several health hazards. The GHS (Globally Harmonized System) classification for the closely related isomer, 2-(4-Bromophenoxy)-2-methylpropanoic acid, includes warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, it is prudent to handle 2-(3-Bromophenoxy)-2-methylpropanoic acid as a substance with a similar hazard profile.

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The presence of the carboxylic acid group, especially in conjunction with an alpha-bromo substituent as seen in 2-Bromo-2-methylpropionic acid, can lead to corrosive properties.[2][3] This analog is classified as causing severe skin burns and eye damage.[2][3] While the phenoxy group may modulate this reactivity, a conservative approach would be to treat 2-(3-Bromophenoxy)-2-methylpropanoic acid as potentially corrosive until empirical data is available.

The brominated aromatic ether component raises considerations regarding environmental persistence and potential for bioaccumulation, as is common with some brominated flame retardants.[4][5][6]

Section 1: Physical and Chemical Properties

While empirical data for the target compound is scarce, the following table outlines expected properties based on its chemical structure and data from similar compounds.

| Property | Inferred Value/Information |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Likely a white to off-white solid, based on analogs like 2-(4-Bromophenoxy)-2-methylpropanoic acid.[1] |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents such as alcohols and ethers, a common characteristic for such carboxylic acids. |

| Stability | The compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents, strong bases, and excessive heat.[3][7] |

| Decomposition Products | Upon combustion, it may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[2][3] |

Section 2: Safe Handling and Storage Protocols

A proactive and cautious approach is paramount when handling 2-(3-Bromophenoxy)-2-methylpropanoic acid. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All handling of solid and dissolved forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

| PPE Item | Specifications |

| Eye and Face Protection | Chemical safety goggles are required at a minimum. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[2][8] |

| Skin Protection | A flame-retardant laboratory coat is necessary. Chemical-resistant gloves (e.g., nitrile) must be worn and inspected for integrity before each use.[8] For tasks with a higher risk of contact, double-gloving and the use of impervious clothing may be warranted.[8] |

| Respiratory Protection | Under normal use in a chemical fume hood, respiratory protection is not typically required. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |

Handling Procedures

-

Avoid Inhalation and Contact: All personal contact, including inhalation of dust and direct contact with skin and eyes, should be strictly avoided.[2][8]

-

Prevent Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.[2]

-

Grounding: For transfers of large quantities of the powdered substance, take measures to prevent the buildup of electrostatic charge.[10]

-

Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[11] Do not eat, drink, or smoke in the laboratory.[11]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[10]

-

Environment: Keep in a cool, dry, and well-ventilated area.[7][10]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials.[3]

Caption: Recommended storage conditions for 2-(3-Bromophenoxy)-2-methylpropanoic acid.

Section 3: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.[2]

-

Collect the spilled material in a suitable, labeled container for disposal.[2]

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.[2]

-

Isolate the hazard area and deny entry.

-

Only personnel with the appropriate training and PPE should attempt to clean up the spill.

-

Sources

- 1. 2-(4-Bromophenoxy)-2-methylpropanoic acid | 7472-69-7 [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers | MDPI [mdpi.com]

- 5. sunstreamglobal.com [sunstreamglobal.com]

- 6. actagroup.com [actagroup.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

2-(3-Bromophenoxy)-2-methylpropanoic Acid: A Strategic Aryloxyisobutyric Acid Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of metabolic disease and lipid-lowering therapeutics, the peroxisome proliferator-activated receptor alpha (PPARα) remains a highly validated target. The foundational pharmacophore for PPARα agonists—the fibrate class—is the aryloxyisobutyric acid moiety. While classic drugs like clofibrate and fenofibrate utilize para-substituted halogens to anchor into the receptor's lipophilic pocket, modern drug discovery demands more versatile building blocks for lead optimization.

2-(3-Bromophenoxy)-2-methylpropanoic acid (CAS: 91687-71-7) emerges as a critical intermediate in this space. By shifting the halogen to the meta position and utilizing a heavy bromine atom, this scaffold provides a dual advantage: it probes the secondary allosteric pockets of the PPAR ligand-binding domain (LBD) and serves as an ideal handle for late-stage palladium-catalyzed cross-coupling[1]. This whitepaper details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to leverage this compound in advanced drug design.

Structural Significance & Mechanistic Rationale

The Aryloxyisobutyric Acid Pharmacophore

The biological efficacy of fibrates is strictly dependent on the aryloxyisobutyric acid core[2]. The carboxylic acid acts as an essential hydrogen-bond acceptor/donor, interacting directly with the Tyr464 and Tyr314 residues within the PPARα LBD. Meanwhile, the gem-dimethyl groups restrict the conformational flexibility of the molecule, forcing the phenoxy ring into a favorable vector that occupies the primary hydrophobic pocket of the receptor.

The 3-Bromo Advantage (Meta-Substitution)

Standard fibrates are limited by their linear, para-substituted topology. However, structural biology and docking studies indicate that meta-substitution allows ligands to access a secondary hydrophobic cleft within the PPARγ and PPARα LBDs, often leading to dual-agonist activity or improved allosteric modulation[1].

Furthermore, from a synthetic perspective, the aryl chloride found in clofibric acid is notoriously inert to standard cross-coupling conditions. The 3-bromo substitution transforms the inactive fibrate tail into a highly reactive electrophile. This enables medicinal chemists to perform Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build extended biaryl or heteroaryl systems without disrupting the critical isobutyric acid pharmacophore.

PPARα Activation Pathway via Aryloxyisobutyric Acid Ligands.

Physicochemical & Pharmacological Profiling

To understand the behavior of 2-(3-Bromophenoxy)-2-methylpropanoic acid in physiological and synthetic environments, it is essential to compare its properties against the industry standard, Clofibric Acid. The increased lipophilicity and molecular weight imparted by the bromine atom make it an excellent starting point for generating highly potent, extended lipophilic ligands.

Table 1: Comparative Physicochemical Properties

| Property | 2-(3-Bromophenoxy)-2-methylpropanoic Acid | Clofibric Acid (Standard) |

| CAS Number | 91687-71-7 | 882-09-7 |

| Molecular Formula | C10H11BrO3 | C10H11ClO3 |

| Molecular Weight | 259.10 g/mol | 214.65 g/mol |

| LogP (Predicted) | ~2.8 | ~2.6 |

| H-Bond Donors | 1 | 1 |

| H-Bond Acceptors | 3 | 3 |

| Pharmacophore Role | PPARα/γ dual agonist scaffold | Classic PPARα agonist |

| Synthetic Utility | High (Reactive Aryl Bromide) | Low (Inert Aryl Chloride) |

Experimental Protocols: Synthesis and Diversification

Causality Behind Experimental Choices

Historically, aryloxyisobutyric acids were synthesized via the Bargellini reaction , which involves reacting a phenol with chloroform and acetone in the presence of sodium hydroxide[3]. However, the Bargellini reaction is highly exothermic, generates toxic intermediates, and often results in poor yields due to competitive hydrolysis and oxidative degradation.

To ensure a self-validating, high-yield system, modern process chemistry relies on the direct alkylation of the phenol using ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate)[4].

-

Base Selection: Anhydrous potassium carbonate ( K2CO3 ) is chosen over sodium hydride ( NaH ) because it provides a mild, heterogeneous basic environment that prevents the ester from undergoing unwanted Claisen condensations.

-

Solvent Selection: DMF is utilized as a polar aprotic solvent to aggressively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic for the SN2 displacement.

Protocol 1: Synthesis of 2-(3-Bromophenoxy)-2-methylpropanoic Acid

Step 1: Nucleophilic Substitution (Alkylation)

-

Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-bromophenol (1.0 equiv, e.g., 50 mmol) and anhydrous DMF (0.5 M).

-

Add anhydrous K2CO3 (2.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the phenol.

-

Add ethyl 2-bromo-2-methylpropanoate (1.5 equiv) dropwise via syringe.

-

Heat the reaction mixture to 70 °C and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar phenol spot confirms conversion to the lipophilic ester.

Step 2: Workup of the Intermediate Ester

-

Cool the mixture to room temperature and dilute with ethyl acetate (3 volumes).

-

Wash the organic layer sequentially with 10% aqueous NaOH (to remove unreacted phenol), water (3x, to remove DMF), and brine.

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield crude ethyl 2-(3-bromophenoxy)-2-methylpropanoate.

Step 3: Saponification (Hydrolysis)

-

Dissolve the crude ester in a 1:1 mixture of Ethanol and THF (0.2 M).

-

Add 2M aqueous NaOH (3.0 equiv). Heat the mixture to reflux (approx. 75 °C) for 2 hours.

-

Self-Validation: TLC monitoring will show the complete disappearance of the ester spot, replaced by a baseline spot (the sodium salt of the product).

Step 4: Acidification and Isolation

-

Cool the mixture and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous layer with water and cool in an ice bath.

-

Carefully acidify the aqueous layer with 2M HCl until the pH reaches 2.0 (verify with pH paper). A white precipitate will form.

-

Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over Na2SO4 , and concentrate.

-

Purify via recrystallization from hot hexanes/ethyl acetate to afford pure 2-(3-Bromophenoxy)-2-methylpropanoic acid as a white crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Lead Diversification

The meta-bromo handle allows for the rapid generation of extended biaryl libraries.

-

Setup: In a Schlenk tube, combine 2-(3-Bromophenoxy)-2-methylpropanoic acid (1.0 equiv), an arylboronic acid of choice (1.2 equiv), and Na2CO3 (3.0 equiv).

-

Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

-

Catalyst: Add Pd(dppf)Cl2 (0.05 equiv). Seal the tube and purge with nitrogen (3 vacuum/nitrogen cycles).

-

Reaction: Heat the mixture at 90 °C for 8 hours.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and acidify the filtrate to pH 2. Extract with ethyl acetate, concentrate, and purify via preparative HPLC to isolate the extended biaryl PPAR modulator.

Synthetic Workflow Visualization

Synthetic workflow for 2-(3-Bromophenoxy)-2-methylpropanoic acid and diversification.

References

-

Serafini, M., et al. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules 2021, 26(3), 558. URL:[Link]

-

"Direct Synthesis and Applications of Solid Silylzinc Reagents - Supporting Information." Royal Society of Chemistry. URL:[Link]

-

"Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor." ACS Chemical Biology. URL: [Link]

-

"Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." ResearchGate. URL:[Link]

Sources

The Architecture of Aryloxyisobutyric Acids: A Technical Guide to 2-(3-Bromophenoxy)-2-methylpropanoic Acid as a Synthetic Building Block

Executive Summary

In the realm of modern drug discovery and medicinal chemistry, the structural dualism of a building block dictates its utility. 2-(3-Bromophenoxy)-2-methylpropanoic acid (CAS 91687-71-7) is a masterclass in this dualism. On one side, it possesses the classic aryloxyisobutyric acid pharmacophore—the foundational motif for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, commonly known as fibrates[1]. On the other side, the meta-positioned bromine atom serves as a highly reactive, orthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of this compound, detailing the structural logic behind its design, the mechanistic causality of its de novo synthesis, and self-validating protocols for its downstream functionalization.

Physicochemical Profiling & Structural Logic

The utility of 2-(3-Bromophenoxy)-2-methylpropanoic acid is deeply rooted in its physicochemical properties and steric topography.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-(3-Bromophenoxy)-2-methylpropanoic acid |

| CAS Registry Number | 91687-71-7 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Boiling Point (Precursor 3-Bromophenol) | 236 °C[2] |

| Core Motif | Aryloxyisobutyric acid |

| Key Reactive Sites | Carboxylic acid (C-1), Aryl bromide (C-3') |

The Causality of the Structure

-

The Gem-Dimethyl Group: The two methyl groups on the alpha-carbon are not merely structural filler. Causality: In biological systems, unbranched aryloxyacetic acids undergo rapid metabolic degradation via β-oxidation. The steric bulk of the gem-dimethyl group effectively blocks this enzymatic pathway, drastically prolonging the pharmacokinetic half-life of derived therapeutics[3].

-

The Ether Linkage: The oxygen atom serves as a critical hydrogen-bond acceptor. Causality: During target engagement, this ether oxygen interacts directly with key tyrosine residues (e.g., Tyr464/Tyr314) within the ligand-binding domain (LBD) of PPAR-α, anchoring the molecule in the active site.

-

The Meta-Bromo Substituent: Unlike fully elaborated commercial fibrates (e.g., clofibrate), the 3-bromo group allows researchers to perform iterative Structure-Activity Relationship (SAR) studies by appending diverse aryl, heteroaryl, or amine groups via palladium catalysis.

De Novo Synthesis: Overcoming Steric Hindrance

Synthesizing sterically congested aryloxyisobutyric acids presents a classic organic chemistry challenge. Traditional Williamson ether synthesis (Path B) relies on the Sₙ2 alkylation of 3-bromophenol with ethyl 2-bromo-2-methylpropanoate[4]. However, the tertiary nature of the electrophile makes it highly susceptible to competitive E2 elimination, generating ethyl methacrylate as a dead-end byproduct and severely depressing yields.

To circumvent this, the Bargellini Reaction (Path A) is the preferred methodology[1][3].

Caption: Synthetic routes to 2-(3-Bromophenoxy)-2-methylpropanoic acid comparing Bargellini and SN2 methods.

Protocol 1: The Bargellini Reaction (Self-Validating Workflow)

This one-step protocol utilizes chloretone (1,1,1-trichloro-2-methyl-2-propanol) to bypass Sₙ2 elimination[1][3].

Reagents: 3-Bromophenol (1.0 eq), Chloretone hemihydrate (1.5 eq), NaOH (powdered, 4.0 eq), Anhydrous Acetone.

-

Initialization: Charge a flame-dried round-bottom flask with 3-bromophenol and chloretone in anhydrous acetone. Cool to 0 °C using an ice bath.

-

Base Addition: Add powdered NaOH portion-wise over 30 minutes.

-

Causality: The base deprotonates chloretone, triggering the elimination of a chloride ion to form a highly electrophilic, transient gem-dichloroepoxide. This step is highly exothermic; uncontrolled addition leads to thermal degradation of the oxirane intermediate and reduced yields[3].

-

-

Propagation: Remove the ice bath and stir at 25 °C for 12 hours. The phenoxide nucleophile attacks the epoxide, followed by rapid hydrolysis of the remaining chlorides to yield the carboxylic acid directly[1].

-

Validation & Quenching: Monitor via TLC (Hexanes/EtOAc 7:3). Once the phenol is consumed, quench by adding distilled water.

-

Isolation: Acidify the aqueous mixture to pH 2 using 1M HCl.

-

Causality: Acidification protonates the carboxylate salt, driving the precipitation of the free aryloxyisobutyric acid, allowing it to be cleanly extracted into an organic phase (EtOAc). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Late-Stage Functionalization: The Cross-Coupling Handle

With the building block synthesized, the 3-bromo substituent is primed for diversification. The most robust method for appending new aromatic systems to this scaffold is the Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Biaryl Synthesis

Reagents: 2-(3-Bromophenoxy)-2-methylpropanoic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

-

Catalyst Loading: In a Schlenk flask, combine the bromo-acid, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Solvent Addition: Add the Dioxane/H₂O solvent mixture.

-

Causality: A biphasic system is critical. The water dissolves the inorganic base (K₂CO₃), which coordinates to the boronic acid to form a reactive boronate complex. This complex is chemically required for the transmetalation step onto the Pd(II) center.

-

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, prematurely terminating the catalytic cycle.

-

-

Reaction: Heat to 90 °C for 8 hours under Argon.

-

Phase-Separation Purification (Self-Validation): Cool to room temperature, dilute with water, and wash the aqueous layer with diethyl ether.

-

Causality: Because the target molecule features a carboxylic acid, it remains in the aqueous phase as a highly soluble potassium carboxylate. Washing with ether removes neutral organic byproducts (e.g., homocoupled boronic acid, phosphine ligands) without requiring column chromatography.

-

-

Precipitation: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the pure cross-coupled biaryl acid.

Application in Drug Discovery: The PPAR Activation Pathway

Molecules derived from 2-(3-Bromophenoxy)-2-methylpropanoic acid are primarily investigated for their role in lipid metabolism and metabolic syndrome. Once the building block is functionalized into a mature drug candidate, it acts as a synthetic ligand for nuclear receptors.

Caption: Workflow from building block functionalization to in vivo PPAR-α mediated gene transcription.

Upon cellular entry, the functionalized fibrate derivative binds to the PPAR-α receptor. This induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) on the DNA, ultimately up-regulating the transcription of genes involved in fatty acid beta-oxidation and down-regulating apolipoprotein C-III.

References

-

Cvetovich, R. J., et al. "An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction." The Journal of Organic Chemistry 70.21 (2005): 8560-8563. Available at:[Link]

-

Garella, D., et al. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules 26.3 (2021): 543. Available at:[Link]

-

Speight, J. G. "Lange's Handbook of Chemistry." McGraw-Hill (15th Edition). Available at: [Link]

- World Intellectual Property Organization. "WO2024129634A1 - Rbm39 sulfonamide inhibitors". Google Patents.

Sources

Introduction: The Significance of the 2-Aryloxy-2-methylpropanoic Acid Scaffold

An In-Depth Technical Guide to 2-(3-Bromophenoxy)-2-methylpropanoic Acid Derivatives and Analogs

The 2-aryl-2-methylpropanoic acid framework is a cornerstone pharmacophore in modern medicinal chemistry, most notably recognized for its central role in the fibrate class of drugs.[1] These agents are critical in managing dyslipidemia, a condition marked by unhealthy levels of blood lipids like triglycerides and cholesterol, which is a primary risk factor for cardiovascular disease.[1] Fibrates exert their therapeutic effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[1]

Within this important class of molecules, 2-(3-Bromophenoxy)-2-methylpropanoic acid serves as a key subject of investigation. Its structure, featuring a phenoxy group linked to an isobutyric acid moiety with a bromine atom at the meta-position of the phenyl ring, makes it a versatile intermediate and a foundational structure for developing novel therapeutic agents. The bromine atom provides a reactive handle for further chemical modification, while the core scaffold maintains the essential structural elements for potential PPAR modulation and other biological activities. This guide provides a comprehensive overview of the synthesis, biological activity, and analytical characterization of this compound and its analogs for researchers and drug development professionals.

Part 1: The Chemical Landscape: Synthesis and Derivatization

The strategic synthesis of the core molecule and its subsequent modification are fundamental to exploring its therapeutic potential. The synthetic route must be robust, and the derivatization strategies must allow for a systematic exploration of the structure-activity relationship (SAR).

Synthesis of the Core Scaffold

The preparation of 2-(3-Bromophenoxy)-2-methylpropanoic acid and its isomers often relies on established organic chemistry reactions. A prevalent method for analogous structures is the Williamson ether synthesis, which involves the coupling of a substituted phenol with an alpha-halo acid derivative. Another powerful technique is the alkylation of a benzylic carbon followed by hydrolysis.

It is noteworthy that during the synthesis of related compounds, such as the drug intermediate 2-(4-bromophenyl)-2-methylpropanoic acid, the 3-bromo isomer can be formed as a significant impurity.[2][3] This underscores the critical need for regioselective control during synthesis and rigorous purification and characterization of the final product. A common industrial synthesis involves the direct bromination of 2-methyl-2-phenylpropanoic acid, where reaction conditions must be carefully optimized to favor the desired para-isomer over the ortho- and meta-isomers.[2][4]

Key Derivatization Strategies

The 2-(3-Bromophenoxy)-2-methylpropanoic acid scaffold is a launchpad for creating a diverse library of analogs. Modifications are typically aimed at enhancing potency, improving isoform selectivity (e.g., for PPARα over γ or δ), and optimizing pharmacokinetic profiles (ADME).

-

Phenyl Ring Substitution: The bromine atom can be replaced or supplemented with other functional groups (e.g., other halogens, alkyl, or nitro groups) to probe electronic and steric effects on receptor binding.[5]

-

Carboxylic Acid Modification: The carboxyl group is a prime site for modification. It can be converted into esters to create prodrugs, amides to introduce new hydrogen bonding interactions, or hydroxamic acids to explore different binding motifs.[6]

-

Linker Chemistry: The core scaffold can be attached to other pharmacologically active moieties via chemical linkers. This approach has been used to develop highly potent and selective PPAR agonists by connecting the 2-phenoxy-2-methylpropanoic acid headgroup to various heterocyclic systems.[7]

Caption: Synthetic and derivatization pathways for the core scaffold.

Part 2: Biological Activity and Therapeutic Mechanisms

While arylpropionic acids are broadly known as non-steroidal anti-inflammatory drugs (NSAIDs), the primary therapeutic interest for the 2-phenoxy-2-methylpropanoic acid scaffold lies in its interaction with PPARs.[8]

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are ligand-activated transcription factors that are critical regulators of metabolism.[9] There are three main isoforms:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver. Its activation lowers triglycerides and is the primary target for fibrate drugs.[9][10]

-

PPARγ: Predominantly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.[10][11]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and improving lipid profiles.[10][11]

Derivatives of the 2-(3-Bromophenoxy)-2-methylpropanoic acid scaffold can be engineered to act as selective agonists for a single PPAR isoform or as "pan-agonists" that activate all three.[10][12] Pan-agonists are being investigated to simultaneously address multiple facets of metabolic syndrome, from dyslipidemia to insulin resistance, potentially offering a more holistic treatment approach.[10][12]

The mechanism involves the ligand entering the nucleus, binding to the PPAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: The PPAR signaling pathway initiated by a ligand agonist.

Exploration of Other Biological Targets

The versatility of this chemical family allows for its application beyond metabolic diseases. For instance, structural analogs have been developed as potent antagonists for the G protein-coupled receptor GPR34, showing efficacy in mouse models of neuropathic pain.[13] In another area, analogs of the related compound hydroxybupropion, which share structural similarities, have been synthesized and evaluated as aids for smoking cessation, acting as inhibitors of dopamine and norepinephrine uptake.[5]

Part 3: Essential Experimental and Analytical Protocols

Rigorous characterization is paramount to ensure the identity, purity, and quality of synthesized compounds, forming the basis of trustworthy and reproducible biological data.

Standard Analytical Characterization Workflow

A combination of chromatographic and spectroscopic techniques is required for full structural elucidation and purity assessment of any new derivative.[14]

Caption: Standard workflow for analytical characterization.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify non-volatile impurities.[14]

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Procedure:

-

Sample Preparation: Dissolve a precise amount of the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions: Utilize a C18 reverse-phase column with a gradient elution system, typically involving water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

-

Analysis: Inject the sample and monitor the elution profile. Purity is calculated based on the relative area of the main peak.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To unambiguously confirm the chemical structure.[14][15]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms in the molecule.

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: Typically coupled with a chromatographic system like LC-MS or GC-MS.

-

Procedure: The sample is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured, allowing for the determination of the molecular mass.[16]

-

Protocol: In Vitro PPARα Activity Screening

A luciferase reporter assay is a standard method for quantifying the ability of a compound to activate a nuclear receptor like PPARα.[10][12]

-

Objective: To determine the potency (EC₅₀) of a test compound as a PPARα agonist.

-

Materials:

-

HEK293T or a similar human cell line.

-

Expression plasmid for a PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).

-

A luciferase reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS).

-

Transfection reagent.

-

Luciferase assay substrate.

-

-

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates and allow them to attach overnight.

-